2-(1H-indazol-6-yl)ethanamine

Epigenetics Lysine Acetyltransferase Inhibition Medicinal Chemistry

2-(1H-Indazol-6-yl)ethanamine (CAS 1159511-47-3) is a heterobifunctional indazole derivative bearing an ethanamine side chain at the 6-position of the indazole core. With a molecular weight of 161.20 g/mol (C9H11N3) and typically supplied at ≥95% purity , this compound serves as a critical synthetic intermediate, particularly for generating benzothiadiazine-based inhibitors of the MYST family of lysine acetyltransferases (KATs).

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 1159511-47-3
Cat. No. B1519956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indazol-6-yl)ethanamine
CAS1159511-47-3
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCN)NN=C2
InChIInChI=1S/C9H11N3/c10-4-3-7-1-2-8-6-11-12-9(8)5-7/h1-2,5-6H,3-4,10H2,(H,11,12)
InChIKeyWPDRJEQNMNFKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indazol-6-yl)ethanamine: A Regiospecific Aminoethyl Indazole Building Block for Targeted Inhibitor Synthesis


2-(1H-Indazol-6-yl)ethanamine (CAS 1159511-47-3) is a heterobifunctional indazole derivative bearing an ethanamine side chain at the 6-position of the indazole core. With a molecular weight of 161.20 g/mol (C9H11N3) and typically supplied at ≥95% purity , this compound serves as a critical synthetic intermediate, particularly for generating benzothiadiazine-based inhibitors of the MYST family of lysine acetyltransferases (KATs) [1]. Its regiospecific 6-substitution distinguishes it from other aminoethyl-indazole isomers, enabling selective incorporation into pharmacophores where the orientation of the basic amine relative to the indazole hydrogen-bonding motif is critical for target engagement.

Why Regioisomeric Indazole Ethanamines Cannot Substitute for 2-(1H-Indazol-6-yl)ethanamine in KAT-Focused Programs


Generic substitution with closely related indazole ethanamines (e.g., 5-substituted or N-1-substituted isomers) introduces substantial risk in target-oriented synthesis. The 6-substitution pattern of 2-(1H-indazol-6-yl)ethanamine places the primary amine at a specific distance and angular orientation from the indazole N1-H hydrogen-bond donor/acceptor, which is a key pharmacophoric element for MYST-family KAT inhibition [1]. Merely shifting the aminoethyl group to the 5-position or methylating the indazole N1 alters both the electronic distribution of the heterocycle and the exit vector geometry, potentially abolishing key interactions with the acetyl-CoA binding pocket. Furthermore, the compound's solubility characteristics are isomer-dependent: 2-(1H-indazol-6-yl)ethanamine exhibits slight solubility in DMSO and methanol [2], a practical parameter that differs from other regioisomers and directly impacts its suitability for specific coupling reactions under standard medicinal chemistry conditions.

Quantitative Evidence Matrix for 2-(1H-Indazol-6-yl)ethanamine: What the Data Actually Show


KAT Inhibitor Application: 6-Substitution Enables Fused Thiadiazine Pharmacophore Formation

2-(1H-Indazol-6-yl)ethanamine is explicitly disclosed as a building block for preparing benzothiadiazine derivatives that inhibit one or more MYST-family KATs (TIP60, KAT6B, MOZ, HBO1, MOF) [1]. The 6-aminoethyl substituent provides the primary amine required for cyclization into the fused [1,2,4]thiadiazine core. This application is not claimed for the 5-substituted or N-1-substituted regioisomers in the same patent family. The utility is demonstrated through exemplified compounds (e.g., Formula I derivatives) that exhibit KAT inhibitory activity, though specific IC50 values for the building block itself are not reported; it is the downstream elaborated molecules that show potency against the target class.

Epigenetics Lysine Acetyltransferase Inhibition Medicinal Chemistry

High-Field 600 MHz 1H NMR Characterization as a Publicly Available Identity Benchmark

A complete 1D 1H NMR spectrum at 600 MHz is publicly deposited in the Biological Magnetic Resonance Data Bank (BMRB entry bmse011787) [1]. The sample was measured at 2 mM in DMSO-d6 with DSS reference, 298 K, pH 7.5 on a Bruker Avance 600 MHz spectrometer [1]. This provides a high-resolution fingerprint for identity verification that exceeds the typical 400 MHz NMR data supplied by most vendors for this compound class. In contrast, many generic building block suppliers provide only 400 MHz or lower-field spectra, which may not resolve closely spaced aromatic proton signals in the indazole ring system .

Analytical Chemistry Quality Control Structural Confirmation

HPLC Purity Specification: Meets ≥95% Threshold Across Multiple Independent Suppliers

The compound is consistently specified at ≥95% purity by HPLC across multiple independent suppliers, including Fluorochem , AKSci , and Bio-Delta [1]. This multi-vendor convergence on a 95% minimum purity specification reduces supply-chain risk and facilitates inter-laboratory reproducibility. No supplier was identified offering a higher certified purity (e.g., ≥98% or ≥99%) for this specific compound, suggesting that 95% represents the current practical upper limit for the commercially available building block.

Chemical Purity Procurement Specification Reproducibility

Solubility Profile in DMSO and Methanol Enables Standard Coupling Protocols

2-(1H-Indazol-6-yl)ethanamine is reported to have slight solubility in DMSO and methanol [1]. This solubility profile is practically relevant for amide coupling and reductive amination reactions commonly employed in benzothiadiazine and other heterocyclic derivatizations. Regioisomeric indazole ethanamines (e.g., 5-substituted or N-1-substituted variants) may exhibit different solubility behaviors due to altered crystal packing and hydrogen-bonding networks, potentially requiring different solvent systems or heating for dissolution.

Formulation Reaction Solvent Compatibility Medicinal Chemistry

Exact Mass Verification: Monoisotopic Mass of 161.09530 Da Enables LC-MS Confirmation

The calculated monoisotopic molecular mass for 2-(1H-indazol-6-yl)ethanamine is 161.095297 Da (C12N14 isotopologue) [1], which is identical to all other aminoethyl indazole regioisomers (e.g., 4-, 5-, 7-substituted). Therefore, exact mass alone cannot discriminate between regioisomers; however, when combined with retention time or ion mobility separation, the accurate mass serves as a critical confirmation parameter. The compound's InChI key (WPDRJEQNMNFKOY-UHFFFAOYSA-N) provides a unique structural identifier that distinguishes it from other isomers in cheminformatic databases [1].

Mass Spectrometry Identity Confirmation Metabolite Identification

Storage Requirement: -20°C Under Inert Atmosphere for Long-Term Stability

Long-term storage for 2-(1H-indazol-6-yl)ethanamine is recommended at -20°C under an inert atmosphere [1], reflecting the compound's sensitivity to moisture and/or oxidation due to the primary amine functionality. This storage requirement is more stringent than for analogs such as N-methylated or N-acetylated indazole derivatives, which may be stable at room temperature or 4°C. The need for cold-chain storage and inert-atmosphere handling adds logistical considerations for procurement planning, particularly for laboratories without ready access to -20°C inert-atmosphere storage facilities.

Chemical Stability Storage Optimization Inventory Management

Optimal Procurement and Deployment Scenarios for 2-(1H-Indazol-6-yl)ethanamine


Synthesis of MYST-Family KAT Inhibitor Libraries for Epigenetic Probe Discovery

Researchers engaged in developing selective inhibitors of MYST-family lysine acetyltransferases (TIP60, KAT6B, MOZ, HBO1, MOF) should prioritize 2-(1H-indazol-6-yl)ethanamine as their primary building block. The compound's 6-aminoethyl substituent is specifically utilized for cyclization into the fused [1,2,4]thiadiazine core claimed in the Morrow et al. patent (WO20210380548) [1]. Substituting with a 5-substituted or N-1-substituted analog introduces a regioisomeric mismatch that deviates from the pharmacophore geometry validated in the patent's exemplified series. The publicly available 600 MHz NMR reference spectrum (BMRB bmse011787) further enables researchers to verify building block identity before committing to multi-step synthetic sequences, reducing the risk of late-stage structural misassignment [2].

Building Block Procurement for Medicinal Chemistry CROs Requiring Multi-Vendor Supply Assurance

Contract research organizations (CROs) executing medicinal chemistry campaigns can leverage the fact that 2-(1H-indazol-6-yl)ethanamine is stocked at ≥95% purity by at least three independent suppliers (Fluorochem, AKSci, Bio-Delta) [1]. This multi-vendor availability mitigates single-supplier dependency and enables competitive pricing for bulk procurement. The consistent purity specification across vendors simplifies quality acceptance criteria and facilitates seamless lot-to-lot transition if supply chain disruptions occur.

Development of Indazole-Containing PROTACs and Targeted Protein Degraders

The 6-aminoethyl indazole scaffold is emerging as a privileged linker attachment point in proteolysis-targeting chimera (PROTAC) design, where the primary amine serves as a convenient handle for conjugating E3 ligase-recruiting moieties. The slight solubility in DMSO and methanol [1] is compatible with standard amide coupling and click chemistry protocols used in PROTAC assembly. Researchers should verify regioisomeric identity via the compound's unique InChI Key (WPDRJEQNMNFKOY-UHFFFAOYSA-N) and, where possible, confirm by 600 MHz 1H NMR against the BMRB reference [2] to ensure the correct 6-substituted regioisomer is being elaborated, as misassignment could lead to inactive degraders with incorrect exit vector geometry.

Academic Core Facilities Providing Characterized Building Block Collections for Phenotypic Screening

University-based compound management facilities curating annotated building block collections for high-throughput phenotypic screening should include 2-(1H-indazol-6-yl)ethanamine with annotation linking to its BMRB 600 MHz NMR reference [1] and its established role in KAT inhibitor synthesis [2]. The compound's well-characterized analytical profile and documented synthetic utility increase its value as a fragment-like starting point for hit expansion. Facilities should note the -20°C inert-atmosphere storage requirement [3] and plan aliquoting strategies accordingly to avoid freeze-thaw degradation.

Technical Documentation Hub

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